molecular formula C12H9Cl2N3O B1262277 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea

1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea

Cat. No. B1262277
M. Wt: 282.12 g/mol
InChI Key: RCZLNXMSMDZGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorophenyl)-3-pyridin-4-ylurea is a member of ureas.

Scientific Research Applications

Biocatalytic Synthesis in Microreaction Systems

The study by Chen et al. (2021) explored the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, utilizing recombinant Escherichia coli as a whole-cell catalyst. This method demonstrated high efficiency and green synthesis, achieving a yield of 99.6% with high enantiomeric excess in a significantly reduced time compared to traditional methods. This research underscores the potential of microreaction systems in enhancing the synthesis efficiency of chemical compounds, potentially including 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, by leveraging biocatalysis and phase transfer strategies (Chen et al., 2021).

Synthesis and Biological Activities of Pyrimidine Derivatives

The work by Ladani et al. (2009) focused on the synthesis of oxopyrimidines and thiopyrimidines derived from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which were evaluated for their antimicrobial activities. Although the chemical structure differs from 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, the study highlights the potential of dichlorophenyl-pyridinyl compounds in developing antimicrobial agents, suggesting a possible research avenue for exploring the biological activities of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea (Ladani et al., 2009).

Chiral Intermediate Production for Pharmaceutical Applications

Research by Ni et al. (2012) on the production of a chiral intermediate for the anti-allergic drug Betahistine showcases the relevance of specific chemical compounds as intermediates in pharmaceutical synthesis. The study employed a Kluyveromyces sp. strain for the biotransformation of a chlorophenyl-pyridinyl methanone to its chiral form, illustrating the importance of microbial biocatalysis in producing chiral intermediates that could be analogous to the synthesis pathways of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea (Ni et al., 2012).

Anticancer and Antimicrobial Potential of Pyridyl-pyrazolines

The investigation by Katariya et al. (2021) into new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial properties provides insight into the therapeutic potential of pyridinyl compounds. This research could suggest a framework for studying the biological activities of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, especially in the context of its potential anticancer and antimicrobial efficacy (Katariya et al., 2021).

properties

Product Name

1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H9Cl2N3O/c13-9-2-1-3-10(11(9)14)17-12(18)16-8-4-6-15-7-5-8/h1-7H,(H2,15,16,17,18)

InChI Key

RCZLNXMSMDZGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=NC=C2

solubility

24.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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